

Comprehensive Technical Guide: Territrem C Production by Fungi and Research Methodologies

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Introduction to Territrem C and Producing Fungi

Territrem C is a **tremorgenic mycotoxin** belonging to the territrem family of fungal secondary metabolites, first isolated in 1984 from the saprophytic filamentous fungus *Aspergillus terreus* [1]. These compounds are characterized by their **potent biological activities**, particularly their neurotoxic effects manifested through induction of sustained whole-body tremors in experimental animals [1]. **Territrem C** represents one of several structurally related metabolites (including territrem A, B, and B') produced by *Aspergillus terreus*, with all sharing a **complex meroterpenoid structure** that combines terpenoid and polyketide biosynthetic origins [2] [3].

The tremorgenic activity of territrem A was first reported in the late 1970s, with subsequent research revealing their unique mechanism as **acetylcholinesterase inhibitors** with a non-competitive, irreversible binding mechanism [1] [4]. Unlike conventional acetylcholinesterase inhibitors that act through covalent modification of the enzyme's active site, territrem A exhibits **noncovalent yet irreversible inhibition**, making them particularly interesting for both toxicological and potential therapeutic applications [4]. The discovery of **territrem C** followed the identification of territrem A and B, with Ling et al. (1984) reporting its isolation, chemical structure, acute toxicity, and key physicochemical properties [1].

Aspergillus terreus, the primary fungal source of **territrem C**, is an **ubiquitous filamentous fungus** belonging to the Trichocomaceae family [3]. This species demonstrates remarkable adaptability to diverse environments, thriving in tropical and subtropical regions while also tolerating extreme habitats with high salt, alkalinity, temperature, and drought conditions [3]. The fungus has been isolated from various sources, including **terrestrial plants, mangrove plants, soil samples, and marine organisms**, highlighting its ecological versatility [3]. From a biotechnological perspective, *A. terreus* represents a significant microbial resource, with industrial applications ranging from production of **itaconic acid** (considered one of the top 12 building-block chemicals in the chemical industry) to synthesis of diverse pharmacologically active secondary metabolites including the cholesterol-lowering drug lovastatin [3].

Fungal Source and Classification

Primary Producing Fungus

- **Taxonomic Classification:**

- Kingdom: Fungi
- Phylum: Ascomycota
- Class: Eurotiomycetes
- Order: Eurotiales
- Family: Trichocomaceae
- Genus: *Aspergillus*
- Species: *terreus* [3]

- **Ecological Distribution:** *Aspergillus terreus* demonstrates **global distribution** with particular prevalence in tropical and subtropical regions. This fungus exhibits remarkable **environmental adaptability**, allowing it to colonize diverse ecological niches including extreme habitats characterized by high salinity, alkalinity, temperature, and drought conditions [3]. The fungus has been successfully isolated from numerous sources, including **terrestrial plants, mangrove ecosystems, various soil types, and marine organisms** [3].

- **Industrial Significance:** Beyond territrem production, *A. terreus* possesses substantial **biotechnological importance** with several industrial applications. It serves as the primary industrial source for **itaconic acid** production, recognized by the U.S. Department of Energy as one of the twelve

priority building-block chemicals for the green chemistry industry [3]. The fungus also contributes to the production of **itartartaric acid** and various enzymes utilized in fermentation processes [3].

Secondary Metabolite Diversity

Aspergillus terreus demonstrates remarkable **metabolic versatility**, producing an extensive array of secondary metabolites with diverse chemical structures and biological activities. Research has identified approximately 346 distinct compounds from marine and terrestrial-derived *A. terreus* strains between 1987 and 2022, with 172 of these compounds demonstrating various biological activities [3]. The table below summarizes key metabolite classes produced by *A. terreus*:

Table: Major Secondary Metabolite Classes from *Aspergillus terreus*

Metabolite Class	Representative Compounds	Biological Activities
Alkaloids	Giluterrin, Chaetominine, Spirotryprostatin A, Fumigaclavine C	Cytotoxic, antimicrobial [3]
Meroterpenoids	Territrems (A, B, C, B'), Asperterpenes	Acetylcholinesterase inhibition, BACE1 inhibition, tremorgenic [2] [3]
Polyketides	Lovastatin, Citrinin, Geodin	Cholesterol-lowering, mycotoxin [3]
Quinones	Asterriquinone, Emodin	Antitumor, antioxidant [3]
Butenolides	Butyrolactone I	Antioxidant, antidiabetic, antitumor [3]

The **chemodiversity** of *A. terreus* metabolites reflects the activation of numerous biosynthetic gene clusters within the fungal genome. Research indicates that most fungal biosynthetic gene clusters remain silent or expressed at low levels under standard laboratory conditions [3]. Effective strategies to activate these cryptic pathways include the **OSMAC approach** (altering culture conditions), **co-culture techniques** (interspecies crosstalk), and **chemical-epigenetic methods** using DNA methyltransferase or histone deacetylase inhibitors [3].

Chemical Structure and Properties

Core Chemical Structure

Territrem C possesses a **complex meroterpenoid structure** characterized by a unique molecular framework that integrates elements of both terpenoid and polyketide biosynthetic origins. The compound features a **fused ring system** that forms the core scaffold, with specific functional groups contributing to its biological activity and physicochemical properties [1]. The territrem family shares structural similarities, with **territlem C** serving as a biosynthetic precursor to other family members through various enzymatic modifications [1].

The three-dimensional configuration of **territlem C** plays a crucial role in its biological activity, particularly in its interaction with acetylcholinesterase. While the complete elucidation of **territlem C**'s absolute stereochemistry was achieved through advanced analytical techniques, including the Kakisawa-Kashman modification of the Mosher NMR method applied to related compounds, it shares the **characteristic structural features** that define the territlem family [1].

Key Physicochemical Properties

Territlem C exhibits specific **physicochemical characteristics** that influence its isolation, purification, and analytical detection. The following table summarizes the fundamental properties of **territlem C** based on experimental data:

Table: Physicochemical Properties of **Territlem C**

Property	Characteristics	Experimental Context
Solubility	Soluble in chloroform, ethyl acetate; moderately soluble in methanol; insoluble in water	Extraction from rice cultures using chloroform [1]
Chromatographic Behavior	Separable by silica gel column chromatography using benzene-ethyl acetate solvent systems	Isolation and purification [1]

Property	Characteristics	Experimental Context
Fluorescence	Exhibits characteristic fluorescence under UV light	Detection and quantification [5]
Stability	Relatively stable when purified; susceptible to alkaline cleavage	Structural studies [1]

The **structural integrity** of **territrem C** can be compromised under specific conditions. Research has demonstrated that alkaline hydrogen peroxide cleaves territrem B (a closely related analog) to yield 3,4,5-trimethoxy benzoic acid, suggesting that **territrem C** likely undergoes similar cleavage reactions due to shared structural elements in its aromatic moiety [1]. This cleavage reaction provides valuable insight into the structural components of **territrem C** and has been utilized in analytical characterization.

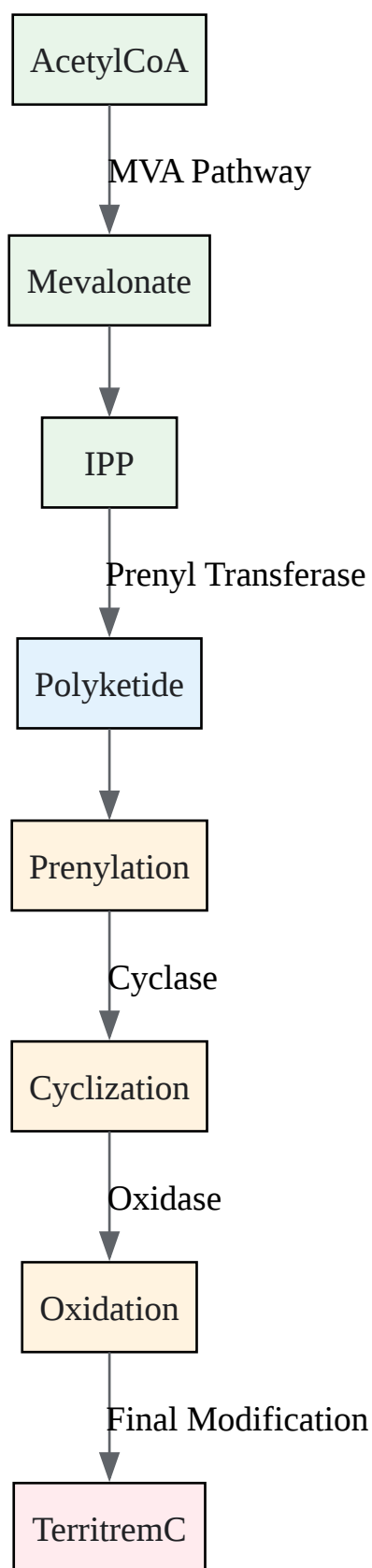
Biosynthesis and Production

Biosynthetic Pathways

The biosynthesis of **territrem C** in *Aspergillus terreus* follows the **meroterpenoid pathway**, which hybridizes terpenoid precursors with polyketide-derived components. Meroterpenoids are defined as natural products of mixed biosynthetic origin that incorporate partial terpenoid skeletons along with other biosynthetic elements [2]. The term itself derives from the Greek "meros" (partial) and "terebinth" (terpentine, source of terpenes), reflecting their hybrid nature [2].

The precise biosynthetic route to **territrem C** remains partially characterized, though it shares early steps with other fungal meroterpenoids. The pathway initiates with the **assembly of a polyketide core**, followed by **terpenoid incorporation** via prenyl transferases that add isoprenoid units derived from the mevalonate pathway [2]. This hybrid intermediate then undergoes extensive enzymatic modifications including **cyclization**, **oxidation**, and **rearrangement** reactions to form the characteristic territrem skeleton [3]. The final biosynthetic steps likely involve specific **oxidative modifications** and **ring closure reactions** that distinguish **territrem C** from other territremes [1].

*The biosynthetic pathway of **territrem C** illustrating the key enzymatic steps from primary metabolites to the final **territrem C** structure:*



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Territrem C Biosynthetic Pathway

Production Optimization

Maximizing **territrem C** production requires careful **culture condition optimization** and implementation of specific **metabolic engineering strategies**:

- **OSMAC Approach:** Systematic variation of culture parameters (media composition, temperature, aeration, incubation time) significantly influences territrem yield [3]. Complex media rich in carbon sources generally enhance secondary metabolite production.
- **Co-culture Techniques:** Culturing *A. terreus* with other microorganisms can activate silent biosynthetic gene clusters through interspecies interactions, potentially increasing territrem production or leading to novel analogs [3].
- **Epigenetic Modification:** Addition of DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) can awaken cryptic biosynthetic gene clusters, enhancing **territrem C** yield [3].
- **Substrate Optimization:** Research indicates that rice-based substrates typically provide higher territrem yields compared to synthetic media, possibly due to the complex nutrient composition and physical structure that supports fungal growth and secondary metabolism [5].

Quantitative Production Data

Production in Food Contaminants

Territrem production by *Aspergillus terreus* exhibits significant strain-dependent and substrate-dependent variation. A comprehensive study examining **territrem** contamination in Egyptian food products revealed substantial differences in production levels across various substrates:

Table: Territrem Production by A. terreus Isolates from Food Sources

Food Source	Territrem A	Territrem B	Territrem C
Bakery Products	90% of isolates (Mean: 0.09 ppm)	80% of isolates (Mean: 0.24 ppm)	Not detected [5]
Corn	31.8% of isolates (Mean: 0.44 ppm)	Not specified	Not detected [5]
Rice	66.7% of isolates (Mean: 5.28 ppm)	77.8% of isolates (Mean: 1.79 ppm)	Not detected [5]

The data demonstrates that **rice substrates** support the highest territrem production, with territrem A levels approximately 60 times greater than those observed in bakery products [5]. This substantial variation highlights the importance of **substrate composition** in influencing secondary metabolite production in fungi. The absence of **territrem C** detection in food samples suggests either lower production under these conditions or possible degradation during the analytical process [5].

Laboratory Production Yields

Under optimized laboratory conditions, **territrem C** production can be significantly enhanced. The original isolation procedure described by Ling et al. (1984) yielded sufficient quantities for structural characterization and biological testing [1]. Key factors influencing laboratory production include:

- **Strain Selection:** Specific *A. terreus* strains demonstrate varying capabilities for **territrem C** production, with isolates from certain environmental niches showing enhanced productivity [3].
- **Fermentation Conditions:** Submerged fermentation typically provides lower territrem yields compared to solid-state fermentation, with rice as the substrate generally producing the highest yields [1].
- **Extraction Efficiency:** **Territrem C** recovery is optimized using chloroform extraction followed by chromatographic purification, with solvent systems such as benzene-ethyl acetate mixtures providing effective separation from other territrems [1].

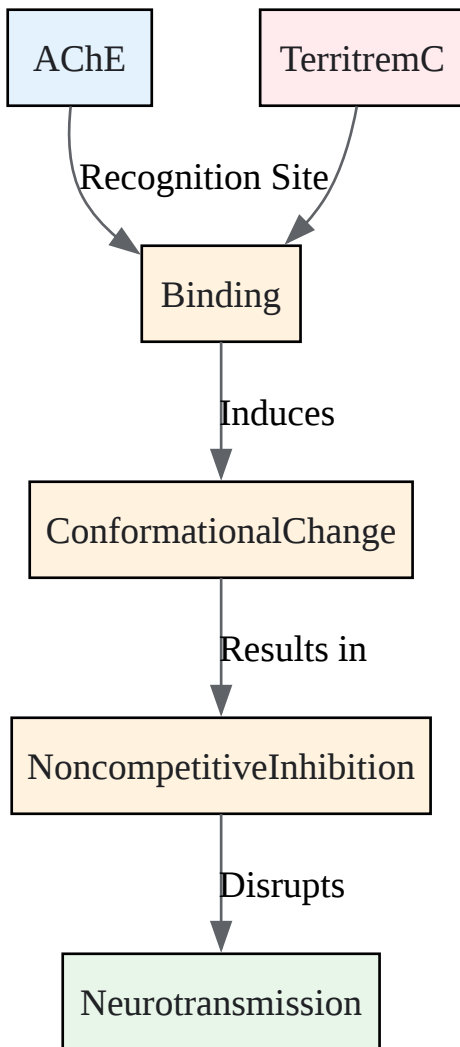
Bioactivity and Mechanism of Action

Acetylcholinesterase Inhibition

Territrem C exhibits **potent anticholinesterase activity** through a unique mechanism that distinguishes it from conventional acetylcholinesterase (AChE) inhibitors. While territrem B has been more extensively characterized, **territrem C** shares the core structural features responsible for this activity [1]. The territrems exhibit **noncovalent yet irreversible inhibition** of AChE, representing a novel mechanism among known cholinesterase inhibitors [4].

Unlike conventional irreversible AChE inhibitors (e.g., organophosphates) that form covalent bonds with the catalytic serine residue, territrems appear to bind through **strong noncovalent interactions** that effectively irreversibly inhibit enzyme function [4]. This mechanism involves tight binding to a site distinct from the active center, potentially through **allosteric interactions** that alter the enzyme's conformation or block substrate access [4]. The following diagram illustrates the molecular interactions underlying territrem's inhibition mechanism:

*Molecular mechanism of acetylcholinesterase inhibition by **territrem C**:*



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***Territrem C** Inhibition Mechanism*

Tremorgenic Activity

Territrem C demonstrates **significant tremorgenic properties** when administered to experimental animals via intraperitoneal injection [1]. The tremors induced by territrems are characterized as **sustained whole-body tremors** that require the functional integrity of motor nerve endings for their induction [1]. The tremorgenic activity of **territrem C** is quantitatively distinct from other territrems, with territrem B' (a derivative) showing greatly reduced tremorgenic effects despite maintaining similar three-dimensional structure [1].

The relationship between AChE inhibition and tremor induction remains partially characterized. While AChE inhibition certainly contributes to the neurotoxic effects, additional mechanisms may potentiate the tremorigenic activity, possibly involving other neurotransmitter systems or direct effects on neuromuscular junctions [1].

Spectrum of Biological Activities

Beyond their well-characterized neuroactive properties, territrems and related meroterpenoids from *A. terreus* exhibit additional biological activities:

- **Insecticidal Effects:** Territrems demonstrate toxicity against insect pests such as the corn earworm (*Helicoverpa zea*), with in vitro inhibition of insect acetylcholinesterase comparable to or exceeding the potency of paraoxon, a potent organophosphate insecticide [1].
- **Antifouling Activity:** Territrem derivatives show promise as natural antifouling agents, with AChE inhibition serving as a sensitive biomarker for this application. The inhibition of cholinesterase activity in fouling organisms disrupts settlement and attachment processes [6].
- **Potential Neuroprotective Applications:** Recent research has explored the therapeutic potential of meroterpenoids with AChE inhibitory activity for neurodegenerative diseases, though this application remains investigational for **territrem C** specifically [2].

Experimental Protocols

Isolation and Purification

The following optimized protocol allows efficient isolation of **territrem C** from rice cultures of *Aspergillus terreus*:

- **Fermentation:** Inoculate *Aspergillus terreus* strain (e.g., 23-1) onto sterile rice medium (100 g rice, 120 mL distilled water in 1 L Erlenmeyer flask). Incubate statically at 25-28°C for 14-21 days [1].

- **Extraction:** Terminate fermentation by adding chloroform (200 mL per 100 g culture). Macerate the culture and extract overnight with stirring. Filter through cheesecloth and repeat extraction twice with fresh chloroform. Combine chloroform extracts and concentrate under reduced pressure to obtain crude extract [1].
- **Primary Separation:** Subject crude extract to silica gel column chromatography (200-300 mesh) using stepwise elution with benzene-ethyl acetate mixtures (from 100:0 to 70:30 v/v). Collect fractions based on TLC monitoring (silica gel GF254, benzene-ethyl acetate 85:15) with UV visualization at 254 nm [1].
- **Territrem C Purification:** Further purify **territrem C**-containing fractions using preparatory TLC (silica gel GF254, benzene-ethyl acetate 85:15) or repeated silica gel column chromatography with optimized solvent systems [1].

Quantification and Analysis

- **HPLC Analysis:**
 - Column: Reverse-phase C18 (250 × 4.6 mm, 5 μm)
 - Mobile phase: Acetonitrile-water (70:30 to 85:15 gradient)
 - Flow rate: 1.0 mL/min
 - Detection: Fluorescence detection (excitation 330 nm, emission 460 nm) or UV at 254 nm [5]
- **TLC Densitometry:**
 - Stationary phase: Silica gel GF254 plates
 - Mobile phase: Chloroform-acetone (95:5)
 - Detection: Fluorodensitometry at 365 nm
 - Quantification: Comparison with standard curves of authentic **territrem C** [5]

Activity Assessment

- **Acetylcholinesterase Inhibition Assay:**
 - Enzyme source: Electric eel AChE or rat brain homogenate
 - Substrate: Acetylthiocholine iodide

- Detection: Ellman's method (412 nm)
- Incubation: Pre-incubate enzyme with **territrem C** for 30-60 minutes before substrate addition
- Controls: Include neostigmine as positive control [4]

- **Tremorgenic Activity Evaluation:**

- Animal model: Mice (18-22 g)
- Administration: Intraperitoneal injection
- Dosing: 0.1-5 mg/kg **territrem C** in vehicle (DMSO or propylene glycol)
- Observation: Monitor for tremor onset, duration, and intensity using standardized scoring systems [1]

Research Applications and Future Perspectives

Potential Therapeutic Applications

The unique mechanism of AChE inhibition exhibited by **territrem C** presents intriguing **therapeutic possibilities** despite its neurotoxic profile. With appropriate structural modification to reduce toxicity while maintaining target engagement, territrem-derived compounds could potentially address several therapeutic areas:

- **Neurodegenerative Disorders:** The potent AChE inhibition suggests potential application in Alzheimer's disease treatment, though the irreversible nature of inhibition presents significant challenges [2]. Current research focuses on understanding the structural determinants of irreversibility to design reversible analogs.
- **Antifouling Applications:** Territrem derivatives show promise as **environmentally compatible antifoulants** through their inhibition of AChE in fouling organisms, which disrupts settlement and attachment processes [6]. This application capitalizes on the natural bioactivity while potentially minimizing environmental impact compared to conventional biocides.

Current Research Gaps and Future Directions

Despite decades of research, significant knowledge gaps remain regarding **territrem C**:

- **Biosynthetic Pathway Elucidation:** The complete **territrem C** biosynthetic pathway requires further characterization, including identification of key enzymes and regulatory elements [3]. Genomic approaches combined with heterologous expression could facilitate complete pathway elucidation.
- **Molecular Target Characterization:** Detailed structural biology studies are needed to characterize the precise molecular interactions between **territrem C** and acetylcholinesterase, which would inform rational drug design approaches [4].
- **Toxicological Profile:** Comprehensive toxicological studies examining chronic exposure effects and organ-specific toxicity are lacking but essential for assessing potential applications [1].
- **Production Optimization:** Advanced metabolic engineering approaches, including CRISPR-based genome editing, could significantly enhance **territrem C** production for research and potential applications [3].

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